molecular formula C8H12BNO2S B12980218 (5-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid

(5-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid

Cat. No.: B12980218
M. Wt: 197.07 g/mol
InChI Key: DVFAGGZTAQHGNY-UHFFFAOYSA-N
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Description

(5-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative with the molecular formula C8H12BNO2S and a molecular weight of 197.07 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a thiophene ring, which is further bonded to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups like alcohols.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in an organic solvent like toluene or ethanol.

Major Products

The major products formed from these reactions include:

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

(5-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of (5-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The compound’s effects are mediated through its interactions with specific molecular pathways, although detailed studies on its exact mechanism are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrrolidine ring, thiophene ring, and boronic acid group. This unique structure imparts specific reactivity and properties, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C8H12BNO2S

Molecular Weight

197.07 g/mol

IUPAC Name

(5-pyrrolidin-1-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C8H12BNO2S/c11-9(12)7-3-4-8(13-7)10-5-1-2-6-10/h3-4,11-12H,1-2,5-6H2

InChI Key

DVFAGGZTAQHGNY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)N2CCCC2)(O)O

Origin of Product

United States

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